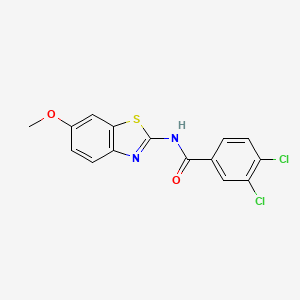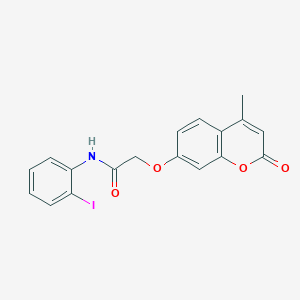![molecular formula C16H12ClIN2O3S B3713911 Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoate](/img/structure/B3713911.png)
Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoate
Übersicht
Beschreibung
Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of chlorine, iodine, and a benzoate ester group, making it a valuable molecule for studying chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of methyl 2-aminobenzoate, followed by substitution reactions and a Sandmeyer reaction to introduce the chlorine atom. The final step involves the formation of the carbamothioylamino group through a reaction with appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include modifications to reaction conditions such as temperature, solvent choice, and reaction time to ensure efficient production. The use of continuous flow reactors and automated synthesis platforms can further streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, chlorine, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome. For example, iodination reactions may require the use of iodine and a suitable oxidizing agent under acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It can be used to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: This compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms can enhance its binding affinity to these targets, leading to modulation of their activity. The carbamothioylamino group may also play a role in stabilizing the compound’s interaction with its targets, thereby influencing its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-amino-5-chloro-3-iodobenzoate: This compound shares a similar structure but lacks the carbamothioylamino group, which may affect its reactivity and biological activity.
2-chloro-5-iodobenzoic acid: This compound is structurally related but lacks the ester and carbamothioylamino groups, making it less versatile in certain applications.
Uniqueness
Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoate is unique due to the presence of multiple functional groups that allow for diverse chemical reactions and interactions with biological targets. Its combination of chlorine, iodine, and carbamothioylamino groups makes it a valuable tool for studying complex chemical and biological processes.
Eigenschaften
IUPAC Name |
methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClIN2O3S/c1-23-15(22)10-4-2-3-5-13(10)19-16(24)20-14(21)11-8-9(18)6-7-12(11)17/h2-8H,1H3,(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPWPYDCHCRSSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClIN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B3713848.png)
![N-[(3-acetylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide](/img/structure/B3713854.png)
![methyl 2-[({[3-(2,4-dichlorophenyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3713866.png)
![2,4,6-trimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B3713867.png)
![(2E)-3-(furan-2-yl)-N-[(2,4,5-trichlorophenyl)carbamothioyl]prop-2-enamide](/img/structure/B3713875.png)
![N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B3713881.png)
![5-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B3713889.png)
![N-(2-hydroxyphenyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3713894.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3713916.png)
![(2E)-3-(furan-2-yl)-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B3713923.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3713940.png)
![(2E)-N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B3713947.png)
